(S)-2-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-(7-methoxy-2-oxo-2H-chromen-4-YL)-propionic acid
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Overview
Description
(S)-2-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-(7-methoxy-2-oxo-2H-chromen-4-YL)-propionic acid is a complex organic compound that features both fluorenyl and chromenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (S)-2-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-(7-methoxy-2-oxo-2H-chromen-4-YL)-propionic acid typically involves multiple steps:
Protection of Amino Group: The amino group is protected using 9H-fluoren-9-ylmethoxycarbonyl chloride in the presence of a base such as triethylamine.
Formation of Propionic Acid Derivative: The protected amino acid is then reacted with 7-methoxy-2-oxo-2H-chromen-4-yl acetic acid under coupling conditions, often using reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
Deprotection: The final step involves the removal of the protecting group under acidic conditions to yield the target compound.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing automated reactors and continuous flow systems to enhance efficiency and yield.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and chromenyl groups, using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols using reducing agents such as lithium aluminum hydride.
Substitution: The aromatic rings in the fluorenyl and chromenyl groups can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens (e.g., bromine), nitrating agents (e.g., nitric acid).
Major Products:
Oxidation: Carboxylic acids, quinones.
Reduction: Alcohols, diols.
Substitution: Halogenated derivatives, nitro compounds.
Chemistry:
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Biology and Medicine:
Drug Development: Investigated for its potential as a pharmacophore in drug design, particularly in the development of anti-inflammatory and anticancer agents.
Biological Probes: Used in the design of fluorescent probes for biological imaging.
Industry:
Materials Science:
Mechanism of Action
The mechanism of action of (S)-2-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-(7-methoxy-2-oxo-2H-chromen-4-YL)-propionic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The fluorenyl and chromenyl groups can engage in π-π interactions, hydrogen bonding, and other non-covalent interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
(S)-2-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-phenylpropionic acid: Lacks the chromenyl group, making it less versatile in certain applications.
(S)-2-(tert-Butoxycarbonylamino)-3-(7-methoxy-2-oxo-2H-chromen-4-YL)-propionic acid: Uses a different protecting group, which may affect its reactivity and stability.
Uniqueness: The combination of fluorenyl and chromenyl groups in (S)-2-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-(7-methoxy-2-oxo-2H-chromen-4-YL)-propionic acid provides a unique structural framework that can be exploited for various chemical and biological applications. Its ability to undergo diverse chemical reactions and its potential in drug development and materials science highlight its versatility and importance.
Properties
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(7-methoxy-2-oxochromen-4-yl)propanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H23NO7/c1-34-17-10-11-18-16(13-26(30)36-25(18)14-17)12-24(27(31)32)29-28(33)35-15-23-21-8-4-2-6-19(21)20-7-3-5-9-22(20)23/h2-11,13-14,23-24H,12,15H2,1H3,(H,29,33)(H,31,32)/t24-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMTJSVFQWCDZCB-DEOSSOPVSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=CC(=O)O2)CC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC2=C(C=C1)C(=CC(=O)O2)C[C@@H](C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H23NO7 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
524698-40-6 |
Source
|
Record name | 524698-40-6 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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